Plipastatin is a cyclic lipopeptide produced by certain strains of Bacillus, particularly Bacillus amyloliquefaciens. It is known for its antifungal properties and plays a significant role in agricultural applications, particularly in the prevention of plant diseases and the preservation of fruits and vegetables. The compound exhibits a complex structure that has made its natural production challenging, leading to increased interest in synthetic and engineered production methods.
Plipastatin is primarily sourced from Bacillus amyloliquefaciens and related species. These bacteria are commonly found in soil and are known for their ability to produce various bioactive compounds, including lipopeptides. The biosynthesis of plipastatin involves a nonribosomal peptide synthetase (NRPS) system, which is a multi-enzyme complex that assembles the peptide structure through a series of enzymatic reactions.
Plipastatin falls under the category of lipopeptides, which are characterized by their lipid tail and peptide moiety. It is classified as a cyclic lipopeptide due to its unique cyclic structure formed by the linkage of amino acids and fatty acid chains. Plipastatin has two main variants: plipastatin A and plipastatin B, differing primarily in the amino acid present at position six (valine or alanine).
The biosynthetic pathway of plipastatin can be engineered through various genetic modification techniques. Recent studies have employed transformation-associated recombination (TAR) cloning to construct heterologous hosts capable of producing plipastatin. For instance, researchers have successfully introduced the plipastatin biosynthetic gene cluster into Bacillus subtilis strains by knocking out existing plipastatin genes and replacing them with engineered versions from Bacillus amyloliquefaciens .
The synthesis involves several key steps:
Plipastatin consists of a cyclic structure formed by ten α-amino acids linked to a unique β-hydroxy fatty acid chain. The cyclic nature arises from the formation of an amide bond between specific amino acids during synthesis. The precise arrangement of these components contributes to its biological activity.
The molecular formula for plipastatin is C₁₅H₂₃N₃O₄, with a molecular weight of approximately 303.37 g/mol. The structural diversity among its variants arises from variations in the fatty acid chain length and composition, which can influence its antimicrobial activity.
The biosynthesis of plipastatin primarily involves nonribosomal peptide synthesis through NRPS mechanisms. Key reactions include:
The modular nature of NRPS allows for flexibility in product formation, enabling researchers to engineer new variants by altering specific modules within the synthetase complex .
Plipastatin exerts its antifungal effects primarily through membrane disruption. It interacts with fungal cell membranes, leading to increased permeability and eventual cell lysis. This action is attributed to its amphiphilic nature, allowing it to insert into lipid bilayers effectively.
Studies have shown that plipastatin demonstrates significant inhibitory activity against various filamentous fungi, making it an attractive candidate for agricultural applications . Its effectiveness varies based on concentration and specific fungal targets.
Plipastatin appears as a white to off-white powder with solubility in polar solvents like methanol and water. Its melting point is not extensively documented but can be inferred from similar compounds within its class.
Relevant analyses often utilize chromatographic techniques to assess purity and identify variants produced during fermentation processes .
Plipastatin has several scientific uses:
Plipastatin is a cyclic lipopeptide antibiotic classified within the fengycin family, a group of non-ribosomal peptides (NRPs) produced predominantly by Bacillus species. Structurally, it comprises a hydrophilic decapeptide core linked to a hydrophobic β-hydroxy fatty acid chain, typically ranging from C14 to C18 in length. This amphiphilic architecture enables plipastatin to disrupt microbial membranes, conferring potent antifungal activity. Fengycins are categorized into two subgroups (fengycin A and B) based on variations in the sixth amino acid residue (Ala or Val). Plipastatin shares fengycin’s core structure but is distinguished by the stereochemistry of tyrosine residues at positions 3 and 9: plipastatin features L-Tyr³ and D-Tyr⁹, whereas fengycin exhibits the inverse configuration (D-Tyr³ and L-Tyr⁹) [4] [9]. This subtle difference influences its biological activity and molecular stability.
Table 1: Key Characteristics of Fengycin-Type Lipopeptides
Property | Plipastatin | Fengycin |
---|---|---|
Amino Acid at Position 6 | Ala/Val | Ala/Val |
Tyr³ Configuration | L-form | D-form |
Tyr⁹ Configuration | D-form | L-form |
Primary Activity | Antifungal, anti-biofilm | Antifungal |
Fatty Acid Chain | C14–C18 β-hydroxy | C14–C18 β-hydroxy |
Plipastatin was first isolated in 1986 from Bacillus cereus BMG302-fF67 by Umezawa et al., who identified its phospholipase A2 inhibitory activity [9]. Concurrently, a structurally identical compound termed "fengycin" was reported from Bacillus subtilis F29-3, creating nomenclature confusion resolved only in 2012 when Homma and Hashimoto confirmed their identity [9]. Plipastatin production is widespread in Bacillus species, including B. subtilis, B. amyloliquefaciens, and B. velezensis, though domesticated laboratory strains (e.g., B. subtilis 168) often require genetic repair due to mutations in biosynthetic genes [1] [5] [8]. For instance, B. subtilis 168 possesses the plipastatin operon (ppsABCDE) but harbors a frameshift mutation in sfp (encoding 4′-phosphopantetheinyl transferase), rendering it nonfunctional [5] [8]. Restoration of sfp and regulatory gene degQ is essential to activate plipastatin synthesis [1] [5].
The molecular structure of plipastatin (C₇₂H₁₁₀N₁₂O₂₀; MW 1463.7 Da) consists of two key domains [9]:
Table 2: Amino Acid Sequence and Domains in Plipastatin NRPS
Position | Amino Acid | NRPS Subunit | Domains | Function |
---|---|---|---|---|
1 | L-Glu | PpsA | A-T-C | Activation and condensation |
2 | D-Orn | PpsB | A-T-E-C | Epimerization |
3 | L-Tyr | PpsB | A-T-C | Condensation |
4 | D-Thr | PpsC | A-T-E-C | Epimerization |
5 | L-Glu | PpsC | A-T-C | Condensation |
6 | D-Ala/D-Val | PpsD | A-T-E-C | Epimerization |
7 | L-Pro | PpsD | A-T-C | Condensation |
8 | L-Gln | PpsE | A-T-C | Condensation |
9 | D-Tyr | PpsE | A-T-E | Epimerization |
10 | L-Ile | PpsE | A-T-Te | Cyclization and release |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7